molecular formula C2H10Cl2N2O B12956701 2-Hydrazinylethan-1-ol dihydrochloride

2-Hydrazinylethan-1-ol dihydrochloride

Cat. No.: B12956701
M. Wt: 149.02 g/mol
InChI Key: DOYUMMGGOPZJES-UHFFFAOYSA-N
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Description

2-Hydrazinylethan-1-ol dihydrochloride is a hydrazine derivative featuring an ethanol backbone substituted with a hydrazinyl group, stabilized by two hydrochloric acid molecules. Dihydrochloride salts, such as this compound, are characterized by the presence of two HCl molecules bound to the base structure, enhancing solubility and stability in aqueous environments compared to hydrochloride salts (which contain one HCl molecule) .

Properties

Molecular Formula

C2H10Cl2N2O

Molecular Weight

149.02 g/mol

IUPAC Name

2-hydrazinylethanol;dihydrochloride

InChI

InChI=1S/C2H8N2O.2ClH/c3-4-1-2-5;;/h4-5H,1-3H2;2*1H

InChI Key

DOYUMMGGOPZJES-UHFFFAOYSA-N

Canonical SMILES

C(CO)NN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinylethan-1-ol dihydrochloride typically involves the reaction of hydrazine hydrate with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 2-Hydrazinylethan-1-ol dihydrochloride involves large-scale reactions using hydrazine hydrate and ethylene oxide. The reaction is conducted in a reactor with precise temperature and pressure control. The product is then purified and crystallized to obtain the dihydrochloride salt in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylethan-1-ol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygen-containing derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted ethan-1-ol derivatives.

Scientific Research Applications

2-Hydrazinylethan-1-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Hydrazinylethan-1-ol dihydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic substitution reactions. The compound can also form coordination complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Similarities

The compound shares structural motifs with other dihydrochloride salts containing nitrogen-rich functional groups. Key analogs include:

Compound Name Molecular Formula Molar Mass (g/mol) Structural Features Similarity Score (if available)
2-Hydrazinylethan-1-ol dihydrochloride C₂H₉Cl₂N₂O 169.93 (calculated) Hydrazinyl, ethanol backbone
2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride C₆H₁₂Cl₂N₃ 196.09 (calculated) Imidazole ring, ethylamine chain 0.88
(1H-Imidazol-2-yl)methanamine hydrochloride C₄H₈ClN₃ 133.58 (calculated) Imidazole ring, methylamine group 0.88
2-(Azepan-1-yl)ethanaMine dihydrochloride C₈H₁₈Cl₂N₂ 215.16 Azepane ring, ethylamine chain

Key Observations :

  • Compounds with imidazole rings (e.g., 2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride) exhibit higher structural similarity (0.88) due to nitrogen-rich heterocycles .
  • The azepane-containing analog (C₈H₁₈Cl₂N₂) shares a secondary amine structure but lacks the hydrazinyl group, altering its reactivity .
Physicochemical Properties

Dihydrochloride salts generally exhibit superior water solubility compared to free bases or hydrochloride salts due to increased ionic character. For example:

  • 2-(Azepan-1-yl)ethanaMine dihydrochloride : Soluble in water and polar solvents; molar mass 215.16 g/mol .
  • 2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride : Likely hygroscopic due to the imidazole moiety, though specific solubility data are unavailable .

In contrast, hydrochloride salts like levocetirizine dihydrochloride (C₂₁H₂₅ClN₂O₃·2HCl, 461.81 g/mol) demonstrate high solubility in pharmaceutical formulations, underscoring the role of dihydrochloride groups in enhancing bioavailability .

Stability and Reactivity
  • 2-(1-Naphthylmethyl)-2-imidazoline Hydrochloride: Decomposes under light or heat, producing hazardous gases (HCl, CO, NOₓ) .
  • 2-(Azepan-1-yl)ethanaMine dihydrochloride : Stable at room temperature if stored dry and sealed .
  • Levocetirizine dihydrochloride : Requires protection from moisture and light to prevent degradation .

For 2-Hydrazinylethan-1-ol dihydrochloride, analogous instability under extreme conditions (light, heat) is probable, necessitating similar storage precautions.

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